Cas no 149027-97-4 (Benzenebutanoic acid,4-amino-b-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-,(bS)-)

Benzenebutanoic acid,4-amino-b-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-,(bS)- structure
149027-97-4 structure
Product Name:Benzenebutanoic acid,4-amino-b-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-,(bS)-
CAS-nummer:149027-97-4
MF:C33H40N4O5
MW:572.694508552551
CID:141765
PubChem ID:196935
Update Time:2025-04-19

Benzenebutanoic acid,4-amino-b-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-,(bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenebutanoic acid,4-amino-b-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-,(bS)-
    • Benzenebutanoic acid,4-amino-b-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]pr
    • 149027-97-4
    • (3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid
    • Benzenebutanoic acid, 4-amino-beta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.13,7)dec-2-yloxy)carbonyl)amino)propyl)amino)-, (R-(R*,S*))-
    • PD 140376
    • AKOS040749148
    • 3-{[2-({[(Adamantan-2-yl)oxy](hydroxy)methylidene}amino)-1-hydroxy-3-(1H-indol-3-yl)-2-methylpropylidene]amino}-4-(4-aminophenyl)butanoic acid
    • (S)-3-((R)-2-(((adamantan-2-yloxy)carbonyl)amino)-3-(1H-indol-3-yl)-2-methylpropanamido)-4-(4-aminophenyl)butanoic acid
    • 3-((4-Aminophenyl)methyl)-N-(alpha-methyl-N-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)-D-tryptophyl)-beta-alanine
    • DTXSID50933531
    • Inchi: 1S/C33H40N4O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17,34H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1
    • InChI-sleutel: ADYHBZJCWPIGJS-FPRYDEEZSA-N
    • LACHT: O(C(N[C@](C(N[C@H](CC(=O)O)CC1C=CC(=CC=1)N)=O)(C)CC1=CNC2C=CC=CC1=2)=O)C1C2CC3CC(C2)CC1C3

Berekende eigenschappen

  • Exacte massa: 572.3001
  • Monoisotopische massa: 572.29987039g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 11
  • Complexiteit: 971
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 147Ų

Experimentele eigenschappen

  • PSA: 146.54
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie